molecular formula C18H18ClF2N3O2S2 B2693208 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215771-56-4

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2693208
CAS No.: 1215771-56-4
M. Wt: 445.93
InChI Key: SPYSXCGVBLLRLX-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-thiophene hybrid featuring a 4,6-difluoro-substituted benzothiazole core linked to a thiophene-2-carboxamide group. The morpholinylethyl side chain enhances solubility and modulates pharmacokinetic properties, while the hydrochloride salt improves stability and bioavailability.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S2.ClH/c19-12-10-13(20)16-15(11-12)27-18(21-16)23(17(24)14-2-1-9-26-14)4-3-22-5-7-25-8-6-22;/h1-2,9-11H,3-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYSXCGVBLLRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole core, introduction of the difluoro substituents, and coupling with the morpholine and thiophene moieties. Common reagents and conditions used in these reactions include:

    Formation of Benzothiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of Difluoro Substituents: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reactions: Amide bond formation using coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE has been studied for its potential anti-inflammatory and anticancer properties. Research indicates that derivatives of benzothiazole exhibit significant anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Mechanism of Action:
The compound may exert its effects by:

  • Inhibiting Enzymes: Blocking the activity of enzymes involved in disease processes.
  • Receptor Modulation: Binding to and modulating the activity of cell surface receptors.
  • Ion Channel Blockade: Interfering with ion channel functions to alter cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It may activate apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly relevant for cancers resistant to conventional therapies.

Case Study:
A notable study demonstrated that similar benzothiazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The findings suggest that this compound could be a candidate for further development in cancer therapy.

The compound's unique properties make it suitable for various industrial applications, including:

  • Pharmaceutical Development: As a lead compound for synthesizing new anti-inflammatory and anticancer drugs.
  • Material Science: Potential use in developing novel materials due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional parallels with 1,2,4-triazole derivatives described in , such as halogenated aromatic systems (e.g., 2,4-difluorophenyl groups) and sulfonyl linkages. However, key differences include:

  • Core Heterocycle : The benzothiazole-thiophene scaffold contrasts with the 1,2,4-triazole cores in compounds [7–9] from .
  • Substituent Effects : The morpholinylethyl group in the title compound differs from the sulfonylbenzene and halogenated phenyl groups in ’s compounds, impacting electronic and steric properties .

Spectral Data Comparison

Property Title Compound Triazole Derivatives [7–9] ()
C=O Stretch (IR) Expected ~1660–1680 cm⁻¹ (carboxamide) Absent (tautomerization eliminates C=O)
C=S Stretch (IR) Not applicable (no thione group) 1247–1255 cm⁻¹
NH Stretch (IR) Likely ~3150–3300 cm⁻¹ (amide NH) 3278–3414 cm⁻¹ (tautomeric NH)
Fluorine Substituents 4,6-Difluoro on benzothiazole 2,4-Difluorophenyl on triazole

Research Findings and Limitations

While provides robust spectral and synthetic data for triazole derivatives, direct comparative studies with the title compound are absent. Future work should prioritize:

  • Crystallographic Analysis : Using programs like SHELX () to resolve the title compound’s 3D structure and compare packing motifs with triazoles.
  • Biological Profiling : Evaluating kinase inhibition or antimicrobial activity relative to triazole-thiones.

Biological Activity

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzothiazole moiety, a morpholine group, and a thiophene carboxamide. The synthesis typically involves multi-step reactions including the coupling of the benzothiazole derivative with morpholine and thiophene carboxylic acid derivatives under specific conditions (e.g., using coupling agents like DCC) .

Antioxidant Properties

Research indicates that derivatives of thiophene-2-carboxamide exhibit significant antioxidant activity. For instance, compounds derived from this class were evaluated using the ABTS method, showing notable inhibition rates compared to ascorbic acid. Specifically, certain amino thiophene derivatives demonstrated up to 62% inhibition, highlighting their potential as antioxidant agents .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various Gram-positive and Gram-negative bacteria. In comparative studies, certain derivatives displayed higher activity than standard antibiotics like ampicillin. For example:

  • Against Staphylococcus aureus: 83.3% inhibition
  • Against Escherichia coli: 64.0% inhibition
    These results suggest that structural modifications significantly influence antibacterial potency .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies on related benzothiazole derivatives indicated moderate inhibitory activities against various human cancer cell lines (e.g., SK-Hep-1 and MDA-MB-231). The mechanism appears to involve the modulation of cell proliferation pathways, although further research is necessary to elucidate specific interactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have suggested that the compound binds effectively to specific proteins involved in bacterial resistance mechanisms and cancer cell proliferation. The presence of electron-donating groups in its structure enhances its reactivity and binding affinity .

Case Study 1: Antioxidant Evaluation

A study focusing on amino thiophene derivatives highlighted their superior antioxidant capabilities compared to hydroxyl or methyl variants. The presence of an amino group significantly increased the electron density on the thiophene ring, enhancing radical scavenging activity .

Case Study 2: Antibacterial Efficacy

In another investigation, several thiophene derivatives were tested against pathogenic bacteria. The results indicated that compounds with specific substitutions (e.g., methoxy groups) exhibited enhanced antibacterial properties due to increased hydrophilicity and improved solubility in biological media .

Data Tables

Activity Type Tested Organisms Inhibition (%) Reference
AntioxidantVarious radicalsUp to 62
AntibacterialS. aureus83.3
E. coli64.0
AnticancerSK-Hep-1 (liver)Moderate
MDA-MB-231 (breast)Moderate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typically employed, involving (i) coupling of the benzothiazole core with a morpholinoethylamine derivative under nucleophilic substitution conditions (e.g., using DCC/DMAP as coupling agents), followed by (ii) thiocarboxamide formation via reaction with thiophene-2-carbonyl chloride. Purification often involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine atoms at C4/C6 of benzothiazole, morpholine ethyl linkage) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • Elemental analysis : To confirm stoichiometry of C, H, N, S, and Cl.
  • X-ray crystallography (if crystalline): For unambiguous confirmation of stereochemistry and intermolecular interactions .

Q. What solvent systems are suitable for solubility testing, and how does protonation (HCl salt form) affect physicochemical properties?

  • Methodology : Test solubility in polar aprotic solvents (DMSO, DMF), aqueous buffers (pH 1–7.4), and alcohols. The hydrochloride salt enhances aqueous solubility due to ionic interactions but may reduce stability in basic conditions. Use dynamic light scattering (DLS) to assess aggregation in biological buffers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target binding affinity while minimizing off-target effects?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified fluorination patterns (e.g., monofluoro vs. difluoro) or morpholine replacements (e.g., piperazine, thiomorpholine).
  • Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) and cytotoxicity profiles (MTT assay in HEK293 vs. cancer cell lines).
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and optimize steric/electronic complementarity .

Q. How should contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies) be resolved?

  • Methodology :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal validation : Confirm activity using alternative assays (e.g., SPR for binding affinity, Western blot for target modulation).
  • Batch analysis : Compare multiple synthetic batches to rule out impurities (e.g., residual solvents, unreacted intermediates) via LC-MS .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

  • Methodology :

  • Metabolite identification : Use liver microsome assays (human/rodent) with LC-MS/MS to identify primary degradation pathways (e.g., morpholine ring oxidation, thiophene hydrolysis).
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to protect labile regions.
  • Co-crystallization : Stabilize the active conformation via co-formers (e.g., cyclodextrins) .

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